N-2-naphthyl-3-(2-naphthylsulfonyl)propanamide
Overview
Description
N-2-naphthyl-3-(2-naphthylsulfonyl)propanamide, commonly known as NAP, is a chemical compound that has been widely studied for its potential use in scientific research. It is a derivative of the anti-inflammatory drug, naproxen, and has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of NAP is not fully understood, but it is thought to involve the inhibition of the cyclooxygenase (COX) pathway, which is involved in the production of inflammatory mediators. It may also act on other pathways involved in inflammation and cell signaling.
Biochemical and Physiological Effects
NAP has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, protect neurons from damage, and inhibit the growth of tumors. It has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using NAP in lab experiments is its well-established safety profile. It has been extensively studied in animal models and has been shown to be well-tolerated at therapeutic doses. However, one limitation is that it can be difficult to obtain pure NAP, which may limit its use in some experiments.
Future Directions
There are several potential future directions for research on NAP. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. It may also have potential as an anti-tumor agent, and further studies are needed to explore this possibility. Additionally, more research is needed to fully understand the mechanism of action of NAP and its potential therapeutic applications.
Scientific Research Applications
NAP has been studied extensively for its potential use in scientific research. It has been shown to have a range of biological activities, including anti-inflammatory, neuroprotective, and anti-tumor effects. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
N-naphthalen-2-yl-3-naphthalen-2-ylsulfonylpropanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3S/c25-23(24-21-11-9-17-5-1-3-7-19(17)15-21)13-14-28(26,27)22-12-10-18-6-2-4-8-20(18)16-22/h1-12,15-16H,13-14H2,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRYYKZTUHDQTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CCS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-2-naphthyl-3-(2-naphthylsulfonyl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.